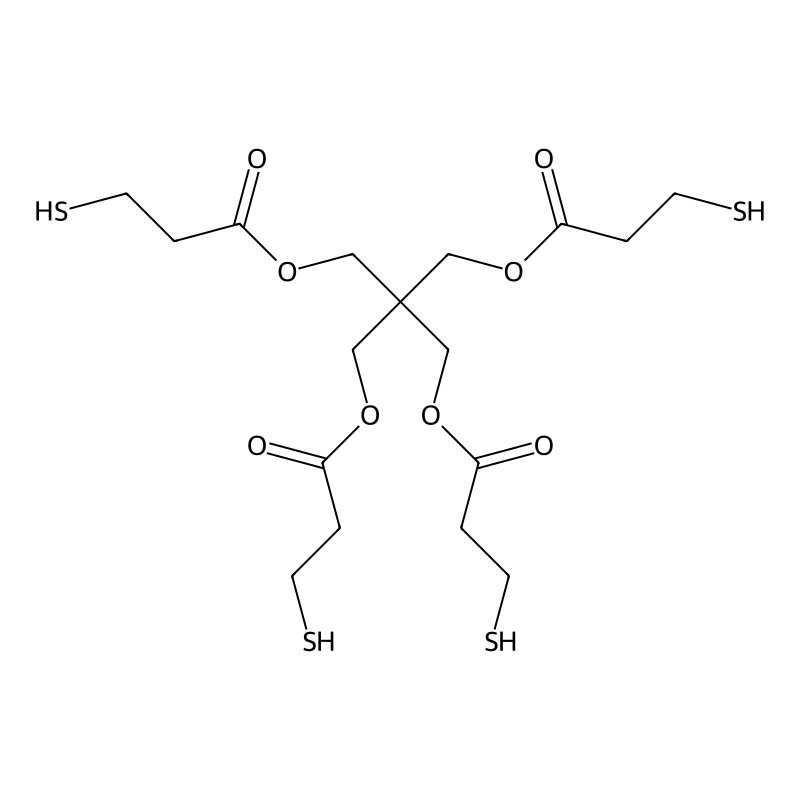Pentaerythritol tetrakis(3-mercaptopropionate)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Degradable Polymers
PTMP serves as a building block for synthesizing degradable polymers through a process called thiol-ene click chemistry []. These polymers have bonds that can break down under specific conditions, making them attractive for various applications.
- For example, researchers are interested in using degradable polymers for drug delivery systems. PTMP-based polymers could potentially carry medication and release it in a controlled manner within the body before naturally degrading [].
Development of Dental Restorative Materials
Another area of exploration involves using PTMP in thiol-ene methacrylate composites []. These composites are being investigated for their potential use in dental restorations.
- The thiol groups in PTMP can react with methacrylates to form a strong and durable material suitable for fillings or other dental applications [].
Research on Solid Polymer Electrolytes
PTMP is also being explored for its role in creating solid polymer electrolytes for lithium-ion batteries []. These electrolytes are essential components that allow ions to flow freely within the battery.
Pentaerythritol tetrakis(3-mercaptopropionate) is a chemical compound characterized by its molecular formula and a molecular weight of approximately 488.66 g/mol. It appears as a colorless to almost colorless liquid and is practically insoluble in water . This compound is primarily utilized as an intermediate in organic synthesis, particularly in polymerization reactions, where it acts as a crosslinking agent. It is also employed in various applications such as ultraviolet coatings, inks, adhesives, and hair treatment additives .
- Thiol-Ene Reactions: It can undergo thiol-ene click reactions with tri- or tetra-acrylates, leading to the formation of polymeric networks .
- Crosslinking: The compound serves as a crosslinking agent in the production of polymeric materials, enhancing mechanical properties and thermal stability .
- Degradation Mechanisms: In certain conditions, it may also participate in degradation reactions that can be useful for creating biodegradable materials.
The primary synthesis method for pentaerythritol tetrakis(3-mercaptopropionate) involves the catalytic esterification of pentaerythritol with mercaptopropionic acid. Common catalysts include methanesulfonic acid and p-toluenesulfonic acid. The process typically yields a product with a tetraester content of less than 70% . Key steps include:
- Mixing Reactants: Pentaerythritol and mercaptopropionic acid are mixed in the presence of the catalyst.
- Heating: The mixture is heated under controlled conditions to promote esterification.
- Purification: The resulting product is purified to achieve the desired purity level.
Pentaerythritol tetrakis(3-mercaptopropionate) has diverse applications across various industries:
- Polymer Production: Used as a crosslinking agent in the manufacturing of polymers for coatings and adhesives.
- Dental Materials: Employed in thiol-ene-methacrylate composites for dental restorative materials.
- Energy Storage: Acts as a component in polymer solid electrolytes for lithium-ion batteries.
- Environmental Remediation: Functionalizes poly(high internal phase emulsions) for heavy metal removal from water .
Interaction studies involving pentaerythritol tetrakis(3-mercaptopropionate) focus on its reactivity with other compounds and its effects on biological systems. Notable interactions include:
- With Acrylates: Its ability to react with acrylates allows for the formation of robust polymer networks.
- Toxicological Studies: Research indicates potential toxicity to aquatic life, necessitating careful handling and disposal practices to mitigate environmental impact .
Pentaerythritol tetrakis(3-mercaptopropionate) shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentaerythritol tri(3-mercaptopropionate) | C_{12}H_{18}O_{6}S_{3} | Triester variant; used in similar applications |
| Trimethylolpropane tris(3-mercaptopropionate) | C_{15}H_{24}O_{6}S_{3} | Triglycidyl ether; used for crosslinking |
| Dodecanedioic acid di(3-mercaptopropionate) | C_{18}H_{34}O_4S_2 | Dicarboxylic acid derivative; used in polyurethanes |
Pentaerythritol tetrakis(3-mercaptopropionate) is unique due to its tetraester structure, which provides enhanced crosslinking capabilities compared to triester variants. Its specific application in dental materials and energy storage also distinguishes it from other similar compounds.
Physical Description
XLogP3
UNII
GHS Hazard Statements
H302 (94.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (94.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (16.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (12.64%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (89.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.27%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester: ACTIVE








